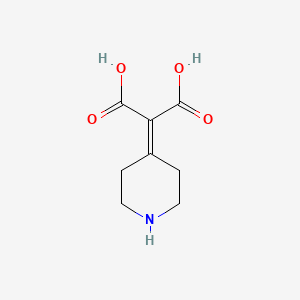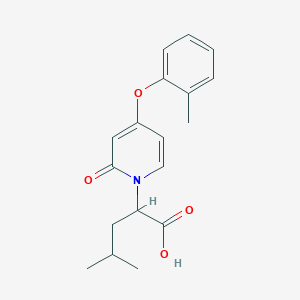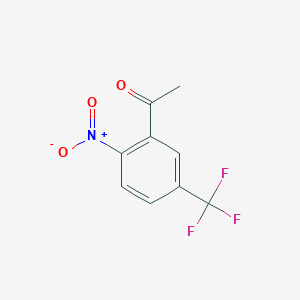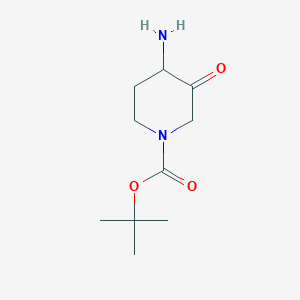
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is a complex organic compound with the molecular formula C22H20N4O7 This compound is characterized by its intricate structure, which includes a phenoxyphenyl group, a pyridinylmethyl group, and a dinitro substitution
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate typically involves multiple steps:
Formation of the Phenoxyphenyl Intermediate: The initial step involves the nitration of phenol to form 2,4-dinitrophenol, which is then reacted with bromobenzene to yield 2,4-dinitro-5-phenoxyphenyl bromide.
Pyridinylmethylation: The phenoxyphenyl intermediate is then reacted with pyridine-2-carboxaldehyde in the presence of a base to form the pyridinylmethyl derivative.
Amidation: The final step involves the reaction of the pyridinylmethyl derivative with methyl 3-aminopropanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl and pyridinylmethyl groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major products are the corresponding amino derivatives.
Substitution: Substituted phenoxyphenyl derivatives are typically formed.
科学研究应用
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism by which Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate exerts its effects is complex and involves multiple molecular targets and pathways. The nitro groups are known to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. The phenoxyphenyl and pyridinylmethyl groups may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-((2,4-dinitrophenyl)(pyridin-2-ylmethyl)amino)propanoate
- Methyl 3-((2,4-dinitro-5-methylphenyl)(pyridin-2-ylmethyl)amino)propanoate
- Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-3-ylmethyl)amino)propanoate
Uniqueness
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is unique due to its specific substitution pattern and the presence of both phenoxyphenyl and pyridinylmethyl groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H20N4O7 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
methyl 3-[2,4-dinitro-5-phenoxy-N-(pyridin-2-ylmethyl)anilino]propanoate |
InChI |
InChI=1S/C22H20N4O7/c1-32-22(27)10-12-24(15-16-7-5-6-11-23-16)18-14-21(33-17-8-3-2-4-9-17)20(26(30)31)13-19(18)25(28)29/h2-9,11,13-14H,10,12,15H2,1H3 |
InChI 键 |
XXGMVWDZHMWMAP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCN(CC1=CC=CC=N1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)








![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)


